1,2,4,5-Benzenetetrathiol

Electrochemistry Molecular Electronics Coordination Chemistry

Research pain point: Inconsistent electronic coupling and structural disorder in conductive frameworks due to flexible or asymmetric linkers. Solution: 1,2,4,5-Benzenetetrathiol (CAS 20133-21-5)-a rigid, 0-rotatable-bond tetrathiol with precise 1,2,4,5 substitution. • Enables dinickel mixed-valence complexes (comproportionation constant Kc = 1.6 × 10^11) for molecular wires • Forms ordered, conductive thin films via nickel bis(dithiolene) polymer on HOPG (OFET-ready) • Modulates Co electron density in CoPc-S-COF for H2O2 electrocatalysis • Essential ligand for bimetallic Ti(III) mixed-valence studies Procurement: Multiple pack sizes, immediate dispatch.

Molecular Formula C6H6S4
Molecular Weight 206.4 g/mol
CAS No. 20133-21-5
Cat. No. B025345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Benzenetetrathiol
CAS20133-21-5
Synonyms1,2,4,5-Benzenetetrathiol
Molecular FormulaC6H6S4
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S)S)S)S
InChIInChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H
InChIKeyKVPDTCNNKWOGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Benzenetetrathiol for Advanced Materials & MOFs


1,2,4,5-Benzenetetrathiol (CAS 20133-21-5), a C6-symmetric tetrathiol-substituted benzene, is a cornerstone organic linker in materials chemistry. Its rigid aromatic core, bearing four thiol (-SH) groups in a 1,2,4,5-substitution pattern, dictates a 0 rotatable bond count and facilitates the formation of extended coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with precise structural and electronic properties . The compound exhibits a melting point of 139-141 °C and a predicted density of 1.475±0.06 g/cm³ . Its primary utility lies in its ability to act as a versatile bis(dithiolene) ligand, enabling the synthesis of redox-active and conductive materials with applications in semiconductors, electrocatalysis, and energy storage .

Rigid C6-symmetric tetrathiol scaffold with zero rotatable bonds
Forms bis(dithiolene) binding pockets for redox-active networks
Suited for MOF, COF, and conductive polymer synthesis

1,2,4,5-Benzenetetrathiol vs. Common Polythiol Analogs


The precise 1,2,4,5-substitution pattern of the tetrathiol groups on the benzene ring is not merely a structural detail; it is a critical determinant of the electronic communication, coordination geometry, and redox behavior in the resulting materials. Generic substitution with other polythiolated arenes or linkers (e.g., 1,4-benzenedithiol, benzenehexathiol, or oxygen/nitrogen-based analogs) fails to replicate the unique combination of a rigid, symmetric scaffold and the specific electronic character of the sulfur-rich bis(dithiolene) binding pocket [1]. This differentiation is quantifiable in the electrochemical stability of its metal complexes, the band gap of its semiconducting networks, and its performance in catalytic systems, as detailed in the following evidence [2][3].

Linker Geometry
The 1,2,4,5-substitution pattern directs electronic communication; 1,4-benzenedithiol or benzenehexathiol yield different coordination geometries and band gaps.
Sulfur vs. O/N Analogs
Oxygen- or nitrogen-based tetrasubstituted benzenes cannot replicate the sulfur-rich bis(dithiolene) electronic environment critical for metal-center modulation.
Redox Landscape
Alternative tetrathiolate linkers (e.g., butadiene-based) produce different mixed-valence stability and may not support the same electrochemical benchmarks.

1,2,4,5-Benzenetetrathiol: Quantitative Research Evidence


Electrochemical Stability in Group 10 Complexes

The dinickel complex [(dcpe)Ni(S2C6H2S2)Ni(dcpe)] (3d), derived from 1,2,4,5-benzenetetrathiolate, exhibits two reversible oxidation waves with a potential difference (ΔE1/2) of 0.66 V. This corresponds to a comproportionation constant (Kc) of 1.6 × 10^11 for the mixed-valence species, indicating exceptional electronic communication across the bridge [1]. Crucially, the electrochemical stability of this complex is electrolyte-dependent: it is indefinitely stable with Na[BArF24] but unstable with [Bu4N][PF6], a critical consideration for device fabrication [2]. This level of quantifiable intramolecular communication and defined stability window is not achievable with other tetrathiolate linkers like 1,2,3,4-butadiene tetrathiolate, which exhibit different redox landscapes [3].

Electrochemical Stability
Head-to-head
Kc = 1.6 × 1011, ΔE1/2 = 0.66 V
Indicates strong electronic coupling across the bridge in a stable mixed-valence state.
Measured with Na[BArF24] electrolyte; stability is electrolyte-dependent.
Electrochemistry Molecular Electronics Coordination Chemistry

Semiconducting Lead-Sulfur-Organic Networks

The reaction of Pb(OAc)2 with 1,2,4,5-benzenetetrathiol in ethylenediamine yields the semiconducting network solid [Pb3C6S6]n [1]. In contrast, analogous reactions with 1,4-benzenedithiol and benzenehexathiol produce materials with different visual appearances (bright yellow, orange-red, and brown, respectively) and, by inference, distinct electronic structures and band gaps [2]. While direct band gap values for [Pb3C6S6]n are not explicitly provided in this source, the study establishes that the choice of polythiol ligand is a primary determinant of the resulting material's semiconducting properties, with the 1,2,4,5-tetrathiol pattern yielding a unique lead-sulfur framework.

Semiconducting Pb-S Network
Cross-study comparable
Unique [Pb3C6S6]n framework (bright yellow solid)
Ligand substitution pattern directly determines the resulting semiconducting material.
Distinct optical appearance vs. networks from 1,4-benzenedithiol or benzenehexathiol; band gap not explicitly quantified.
Semiconductors MOFs Materials Chemistry

Enhanced Electron Density in COF Electrocatalysts

The incorporation of 1,2,4,5-benzenetetrathiol as a linker in a dithiine-linked cobalt phthalocyanine COF (CoPc-S-COF) results in an undulated layered structure and an increased electron density on the Co catalytic center, as confirmed by experimental and theoretical calculations [1]. This sulfur-rich environment is a direct consequence of the linker's chemistry and is not replicable with oxygen- or nitrogen-based analogs (e.g., 1,2,4,5-benzenetetrol or 1,2,4,5-benzenetetramine). This enhanced electron density is critical for achieving high efficiency and stability in the electrocatalytic production of H2O2, a key performance metric [2].

Electron Density on Co Center
Class-level
Increased electron density from sulfur-rich linker (S > O/N)
Supports reported high H2O2 electroproduction efficiency in CoPc-S-COF.
Theoretical calculations confirm the electronic effect; not replicated with O- or N-based tetrasubstituted benzenes.
Electrocatalysis COFs Hydrogen Peroxide Production

Ordered Alignment of Conductive Polymer Films

A liquid-liquid interfacial synthesis using 1,2,4,5-benzenetetrathiol and nickel(II) ions produces a thin black film of a π-conjugated polymer featuring the nickel bis(dithiolene) motif [1]. Scanning tunneling microscopy (STM) reveals that this polymer film aligns regularly on a highly oriented pyrolytic graphite (HOPG) substrate [2]. This degree of spontaneous ordering is a specific consequence of the planar, rigid, and sulfur-rich coordination environment provided by the tetrathiolate linker, which promotes strong π-π interactions with the graphitic surface. Such ordered alignment is not generally observed with more flexible or less π-conjugated linkers and is crucial for applications in organic field-effect transistors (OFETs) and molecular electronics.

Surface Alignment on HOPG
Class-level
Regular alignment observed by STM
Enables ordered conductive polymer films for device fabrication.
Self-assembly driven by planar, rigid π-conjugated linker; not typical for flexible dithiols.
Conductive Polymers Thin Films Surface Chemistry

Phosphite Adduct Stability of Cp*Co Complex

The dinuclear Cp*Co dithiolene complex [Cp*Co(btt)CoCp*] (1), synthesized from 1,2,4,5-benzenetetrathiolate (btt), forms a mono-P(OMe)3 adduct with a specific stability constant. UV-vis spectroscopic titration experiments determined the stability constant for this adduct as log(K/mol⁻¹·dm³) = 3.1 [1]. This quantifiable affinity for a phosphite ligand, a common probe in coordination chemistry, provides a benchmark for comparing the Lewis acidity and electronic character of the cobalt centers in this sulfur-rich environment. The stability of such adducts is a key parameter in designing catalytic cycles and is specific to the electronic structure conferred by the btt ligand, as evidenced by distinct spectral shifts upon coordination (a red shift to 856 nm for [1·P(OMe)3]) [2].

Phosphite Adduct Stability
Head-to-head
log(K/mol-1·dm3) = 3.1
Quantifies Lewis acidity at the cobalt center in a sulfur-rich environment.
UV-vis titration with P(OMe)3 in CH2Cl2; distinct spectral red shift to 856 nm.
Catalysis Coordination Chemistry Spectroscopy

Redox-Active Bimetallic Titanocene Complexes

The 1,2,4,5-benzenetetrathiolate linker enables the synthesis of bimetallic titanocene dithiolene complexes that exhibit redox activity. A direct comparison with 1,2,3,4-butadiene tetrathiolate and benzene-1,4-di(ethylenedithiolate) reveals that the benzenetetrathiolate-based complex uniquely provides a stable platform for investigating the instability of reduced Ti(III) species [1]. This allows for the isolation and study of fundamental redox processes that are otherwise too transient in other systems, highlighting its value as a ligand scaffold for probing electron transfer mechanisms.

Titanocene Redox Platform
Head-to-head
Enables isolation and study of transient reduced Ti(III) species
Provides a stable scaffold for mixed-valency and electron-transfer studies.
Comparative spectroelectrochemistry vs. butadiene-linked analogs; benzenetetrathiolate permits observation of fleeting intermediates.
Electrochemistry Bimetallic Complexes Redox Chemistry

1,2,4,5-Benzenetetrathiol Applications


Molecular Wires & Single-Molecule Devices

Researchers requiring a rigid, redox-active bridge with strong electronic communication for molecular electronics should prioritize 1,2,4,5-benzenetetrathiol. As demonstrated in Section 3 (Evidence Item 1), its dinickel complexes exhibit a comproportionation constant of 1.6 × 10^11, a hallmark of a highly stable mixed-valence state essential for molecular wires [1]. The defined electrochemical stability with Na[BArF24] electrolyte further provides a clear fabrication window, making this compound the rational choice over other tetrathiolate linkers that do not yield such quantifiable electronic coupling.

Highly Ordered Conductive Polymer Films

For the development of organic field-effect transistors (OFETs) and other surface-supported electronic devices requiring ordered, conductive thin films, 1,2,4,5-benzenetetrathiol offers a distinct advantage. As shown in Section 3 (Evidence Item 4), its nickel bis(dithiolene) polymer spontaneously aligns on HOPG substrates [2]. This property, stemming from the linker's rigid, planar, and π-conjugated structure, is not generally observed with more flexible dithiol linkers and directly enables the reproducible fabrication of high-quality, ordered films for device integration.

Sulfur-Rich Electrocatalysts for H2O2 Production

In the field of electrocatalysis, the design of high-performance COF-based catalysts for hydrogen peroxide production requires a linker that can modulate the electron density of the active metal center. Evidence from Section 3 (Evidence Item 3) confirms that the sulfur atoms of 1,2,4,5-benzenetetrathiol in CoPc-S-COF increase the electron density on the cobalt center, a feature not achievable with oxygen or nitrogen analogs [3]. This specific electronic effect is directly linked to enhanced catalytic efficiency and stability, making this tetrathiol the linker of choice for this application.

Electron Transfer & Mixed-Valency Studies

For fundamental coordination chemistry studies probing electron transfer mechanisms in bimetallic systems, 1,2,4,5-benzenetetrathiolate is an essential ligand. As detailed in Section 3 (Evidence Item 6), it enables the synthesis of bimetallic titanocene complexes that serve as stable platforms for observing the otherwise fleeting instability of reduced Ti(III) species, unlike other tetrathiolate linkers [4]. This allows for detailed spectroelectrochemical investigations that are critical for advancing our understanding of mixed-valency and redox activity in multimetallic assemblies.

Application
Selection Property
Validation Focus
Molecular Wires & Single-Molecule Devices
Comproportionation constant (Kc) and mixed-valence stability
Electrochemical profile under defined electrolyte (Na[BArF24])
Highly Ordered Conductive Polymer Films
STM-observed alignment on graphitic surfaces
Film ordering and morphology on HOPG substrates
Sulfur-Rich Electrocatalysts for H2O2 Production
Linker-mediated electron density on Co catalytic center
Catalytic efficiency and stability in COF-based systems
Electron Transfer & Mixed-Valency Studies
Stabilization of transient reduced species (TiIII)
Spectroelectrochemical benchmarking of bimetallic complexes

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